molecular formula C11H10Cl3NO3 B13330198 2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester CAS No. 910297-65-3

2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester

Cat. No.: B13330198
CAS No.: 910297-65-3
M. Wt: 310.6 g/mol
InChI Key: DTQGEOWWVSUDIX-UHFFFAOYSA-N
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Description

2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester is a complex organic compound with the molecular formula C11H10Cl3NO3 and a molecular weight of 310.56 g/mol . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester involves multiple steps. One common method includes the reaction of 3-chloro-2-aminophenol with chloroacetyl chloride to form an intermediate, which is then esterified with 2-chloroacetic acid . The reaction conditions typically involve the use of solvents such as dichloromethane or ethyl acetate and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can be substituted by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Acids and Bases: For hydrolysis reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester bond yields 2-chloroacetic acid and the corresponding alcohol .

Scientific Research Applications

2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying proteins and nucleic acids. This modification can inhibit enzyme activity or alter cellular processes, making it useful in research applications.

Comparison with Similar Compounds

Similar Compounds

    Dichloroacetic Acid: Similar in structure but with two chlorine atoms on the acetic acid moiety.

    Trichloroacetic Acid: Contains three chlorine atoms on the acetic acid moiety.

    Fluoroacetic Acid: Contains a fluorine atom instead of chlorine.

    Bromoacetic Acid: Contains a bromine atom instead of chlorine.

Uniqueness

2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester is unique due to its specific structure, which combines a chloroacetyl group with a phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications.

Properties

CAS No.

910297-65-3

Molecular Formula

C11H10Cl3NO3

Molecular Weight

310.6 g/mol

IUPAC Name

[3-chloro-2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate

InChI

InChI=1S/C11H10Cl3NO3/c12-4-9(16)15-11-7(2-1-3-8(11)14)6-18-10(17)5-13/h1-3H,4-6H2,(H,15,16)

InChI Key

DTQGEOWWVSUDIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CCl)COC(=O)CCl

Origin of Product

United States

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